molecular formula C10H18O2 B14357021 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone CAS No. 91139-89-8

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone

Katalognummer: B14357021
CAS-Nummer: 91139-89-8
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: DXCDPYNVLRWIQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group and a ketone group attached to a cyclopentane ring, making it a versatile molecule in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isopropylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then oxidized to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as distillation and purification to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of cyclopentanol.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simple ketone with a cyclopentane ring.

    Cyclopentanol: An alcohol with a cyclopentane ring.

    2-Hydroxycyclopentanone: A hydroxylated derivative of cyclopentanone.

Uniqueness

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone is unique due to the presence of both hydroxyl and ketone functional groups on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.

Eigenschaften

CAS-Nummer

91139-89-8

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-(2-hydroxy-4-propan-2-ylcyclopentyl)ethanone

InChI

InChI=1S/C10H18O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h6,8-10,12H,4-5H2,1-3H3

InChI-Schlüssel

DXCDPYNVLRWIQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CC(C(C1)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.